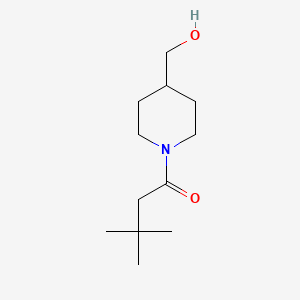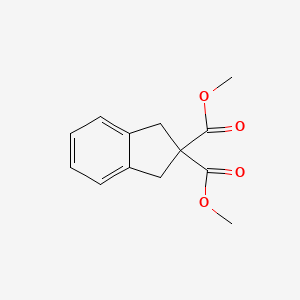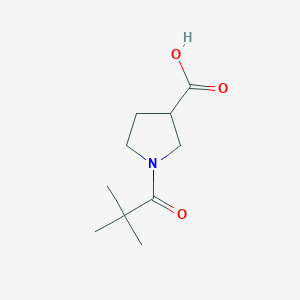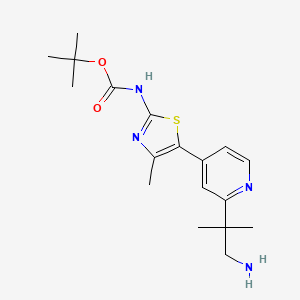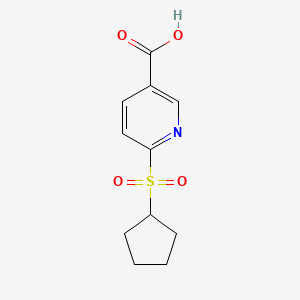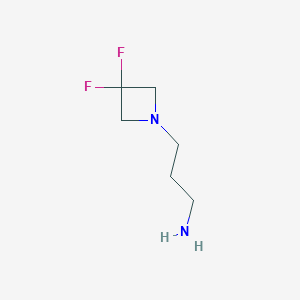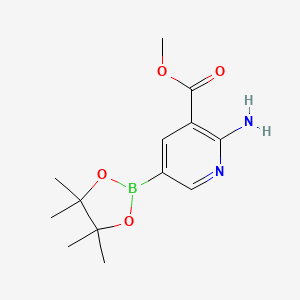
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Übersicht
Beschreibung
“Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” is a chemical compound with the molecular formula C13H19BN2O4 . It is also known by the synonyms “947249-44-7 Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” and "methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate" .
Molecular Structure Analysis
The molecular structure of the compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The crystal structures obtained by these methods are consistent with the values calculated by density functional theory (DFT) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.11 g/mol . The InChI of the compound is "InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16)" . The hydrogen bond donor count of the compound is 1, and the hydrogen bond acceptor count is 6 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The boronate ester group in the compound facilitates the transfer of the pyridyl group to other organic substrates, enabling the synthesis of various pyridine derivatives that are prevalent in pharmaceuticals and agrochemicals .
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound serves as a building block for drug design and development. Its structure is amenable to modifications that can lead to the discovery of new bioactive molecules. For instance, the amino group and the carboxylate ester can be sites for further functionalization, leading to the creation of compounds with potential therapeutic applications .
Material Science: Polymer Synthesis
The compound is used in the synthesis of polymers, particularly those containing pyridine units. These polymers can exhibit unique optical and electrochemical properties, making them suitable for applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells .
Catalysis: Ligand Synthesis
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate can be used to synthesize ligands for transition metal catalysis. These ligands can chelate metals, facilitating various catalytic processes including hydrogenation, oxidation, and C-H activation, which are crucial in industrial chemistry .
Analytical Chemistry: Chromatography Standards
As a compound with a well-defined structure and purity, it can serve as a standard in chromatographic analysis. It helps in the calibration of equipment and the quantification of pyridine derivatives in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The pyridine moiety of the compound can interact with enzymes, potentially inhibiting their activity. This makes it useful in studying enzyme mechanisms and in the search for new inhibitors that could lead to the development of drugs targeting specific metabolic pathways .
Agricultural Chemistry: Pesticide Development
The structural versatility of this compound allows for its use in developing novel pesticides. By modifying the pyridine ring, researchers can create new compounds that target specific pests or weeds, contributing to more effective and sustainable agricultural practices .
Nanotechnology: Molecular Precursors
In nanotechnology, this compound can act as a molecular precursor for the synthesis of nanostructured materials. The boronate ester group can be used to introduce pyridine units onto surfaces or into metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and sensing .
Zukünftige Richtungen
Organoboron compounds like “Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis but also used as enzyme inhibitors or specific ligand drugs . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . Therefore, the future research directions could involve exploring its potential applications in these areas.
Eigenschaften
IUPAC Name |
methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFBYOYKYWINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731357 | |
| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |
CAS RN |
947249-44-7 | |
| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




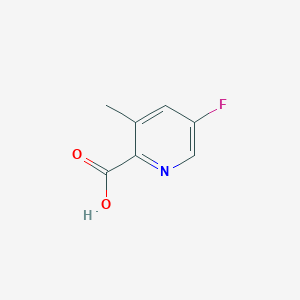
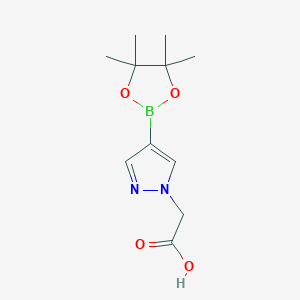

![Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B1467717.png)
